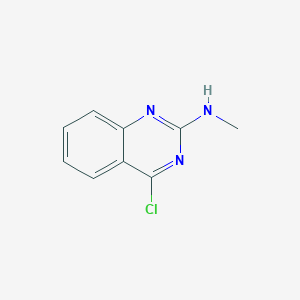

4-chloro-N-methylquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-11-9-12-7-5-3-2-4-6(7)8(10)13-9/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDFEKVRRCHOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 4-chloro-N-methylquinazolin-2-amine"

An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-methylquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, appearing in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document outlines a detailed, field-proven synthetic methodology, discusses the critical aspects of the reaction mechanism, and provides a thorough guide to the analytical techniques required for structural elucidation and purity assessment. By integrating expert insights with established scientific principles, this guide serves as a practical resource for researchers engaged in the synthesis of novel quinazoline derivatives.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The versatility of the quinazoline ring system, with its multiple points for substitution, allows for the fine-tuning of physicochemical and biological properties, making it an attractive scaffold for the design of targeted therapeutics.[3] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, where the chlorine atom at the 4-position can be readily displaced by various nucleophiles to generate diverse chemical libraries.[2][6][7]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence starting from readily available precursors. The core strategy involves the initial construction of the quinazoline ring system, followed by selective functionalization. The most logical and widely practiced route involves the nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor.[6] This approach is favored due to the differential reactivity of the two chlorine atoms, allowing for a regioselective reaction.

Diagram 1: Proposed Synthetic Pathway

Sources

- 1. scielo.br [scielo.br]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-chloro-N-methylquinazolin-2-amine: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This has led to the development of numerous clinically significant drugs for various therapeutic areas, including oncology, hypertension, and infectious diseases.[1] Within this broad class of compounds, substituted quinazolin-2-amines are of growing interest for their potential as kinase inhibitors and antagonists for various receptors.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for a specific, yet less documented, member of this family: 4-chloro-N-methylquinazolin-2-amine .

While extensive literature exists for the isomeric 2-chloro-N-methylquinazolin-4-amine, this guide will focus on the title compound, leveraging established principles of quinazoline chemistry to provide a robust and scientifically grounded resource for researchers in drug discovery and chemical synthesis.

Core Chemical Identity and Structural Elucidation

IUPAC Name: this compound CAS Number: 2090582-08-2 Molecular Formula: C₉H₈ClN₃ Molecular Weight: 193.63 g/mol

Chemical Structure

The fundamental structure of this compound consists of a fused bicyclic system, where a pyrimidine ring is fused to a benzene ring. A chlorine atom is substituted at the 4-position, and a methylamino group is at the 2-position.

Sources

Introduction: The Significance of 4-chloro-N-methylquinazolin-2-amine

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-chloro-N-methylquinazolin-2-amine

This guide provides a comprehensive technical analysis of the spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related quinazoline derivatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures within the scientific literature.

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound, possesses a unique substitution pattern that makes it a valuable intermediate in the synthesis of more complex bioactive molecules. The chloro group at the 4-position serves as a versatile leaving group for nucleophilic substitution, while the N-methylamino group at the 2-position influences the molecule's electronic properties and potential biological interactions.

Accurate structural elucidation and purity assessment are paramount in the development of any pharmaceutical agent. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will delve into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of published experimental spectra for this compound, the following analysis is based on predicted values and comparison with structurally related quinoline and quinazoline derivatives.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.1 | s | 3H | N-CH₃ | The methyl protons are a singlet as there are no adjacent protons. The chemical shift is downfield due to the adjacent nitrogen. |

| ~5.5 | br s | 1H | NH | The amine proton is a broad singlet and its chemical shift can vary with solvent and concentration. |

| ~7.5-7.9 | m | 4H | Ar-H | The four aromatic protons on the benzene ring will appear as a complex multiplet. Their exact shifts and coupling constants depend on the electronic effects of the substituents on the pyrimidine ring. |

Experimental Protocol: ¹H NMR Spectroscopy

Figure 2: Workflow for ¹H NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters for a one-dimensional proton experiment are typically sufficient.[4]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~30 | N-CH₃ | The aliphatic methyl carbon. |

| ~115-135 | Ar-CH | Aromatic carbons with attached protons. |

| ~140-155 | Ar-C (quaternary) | Quaternary aromatic carbons, including those at the ring junctions. |

| ~160-165 | C2 & C4 | Carbons directly attached to nitrogen and chlorine atoms are significantly deshielded and appear at lower field. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C-Cl bonds.[5][6]

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 | N-H stretch | Secondary amine |

| 2850-3000 | C-H stretch | Aromatic and aliphatic |

| 1600-1650 | C=N stretch | Quinazoline ring |

| 1450-1600 | C=C stretch | Aromatic ring |

| 700-800 | C-Cl stretch | Chloro group |

Experimental Protocol: IR Spectroscopy

Figure 3: Workflow for IR data acquisition.

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the IR beam and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.[2][7]

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₈ClN₃) is approximately 193.64 g/mol . The mass spectrum should show a molecular ion peak at m/z 193 and an M+2 peak at m/z 195 with a relative intensity of about one-third of the M+ peak, which is characteristic of the presence of a chlorine atom.

-

Key Fragmentation Patterns: Common fragmentation pathways for quinazoline derivatives involve the loss of substituents and cleavage of the quinazoline ring.[8] Expected fragments for this molecule could include the loss of the chloro group (-35 Da), the methyl group (-15 Da), and potentially cleavage of the pyrimidine ring.

Experimental Protocol: Mass Spectrometry

Figure 4: Workflow for Mass Spectrometry data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Tandem Mass Spectrometry (MS/MS): If further structural information is needed, perform an MS/MS experiment by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the quinazoline ring system is expected to result in strong UV absorbance.[9][10][11]

Expected UV-Vis Spectrum Features:

-

λmax: Quinazoline derivatives typically exhibit strong absorption bands in the UV region.[9] For this compound, the primary absorption maximum (λmax) is expected to be in the range of 250-350 nm, corresponding to π → π* transitions within the aromatic system. The exact position of the λmax will be influenced by the substituents and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

Figure 5: Workflow for UV-Vis data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a precisely known concentration.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Spectrum Acquisition: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. While direct experimental data for this specific molecule is not widely published, a thorough understanding of spectroscopic principles combined with comparative analysis of related quinazoline derivatives allows for a confident and accurate interpretation of its spectral data. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality data, ensuring the reliability of the characterization of this important synthetic intermediate.

References

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021, April 19). National Center for Biotechnology Information. [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

-

Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (n.d.). MDPI. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. - ResearchGate. (n.d.). ResearchGate. [Link]

-

4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. (n.d.). PubChem. [Link]

-

Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative - Semantic Scholar. (2021, February 27). Semantic Scholar. [Link]

-

(a) UV–Vis spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (b)... - ResearchGate. (n.d.). ResearchGate. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (n.d.). MDPI. [Link]

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.). IOPscience. [Link]

-

Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline - MDPI. (n.d.). MDPI. [Link]

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. (2022, August 28). SciSpace. [Link]

-

2-chloro-n-methylquinazolin-4-amine (C9H8ClN3) - PubChemLite. (n.d.). PubChemLite. [Link]

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. (n.d.). PubChem. [Link]

-

2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem. (n.d.). PubChem. [Link]

-

Benzenamine, 4,4'-methylenebis[2-chloro- - the NIST WebBook. (n.d.). NIST WebBook. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Organic Chemistry II CHEM-2425 Spectroscopy C: Nuclear Magnetic Resonance (NMR) Part 2 - YouTube. (2022, April 22). YouTube. [Link]

-

Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed. (n.d.). PubMed. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol. (2017, June 28). ResearchGate. [Link]

-

The UV/Vis spectrum of 10−2 M, 4-chloroanilinne compound 2 in a mixture... - ResearchGate. (n.d.). ResearchGate. [Link]18706)

Sources

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 4-Chloro-N-methylquinazolin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This has led to the development of numerous therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. Within this important class of heterocycles, 4-chloro-N-methylquinazolin-2-amine emerges as a key synthetic intermediate and a molecule of significant interest for further pharmacological exploration. Its unique substitution pattern offers a versatile platform for the generation of novel molecular entities with potentially enhanced biological activity and optimized physicochemical properties. This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol, and its current and potential applications in the field of drug discovery and development.

Core Molecular Identifiers and Physicochemical Properties

A foundational understanding of a compound begins with its core identifiers and physicochemical characteristics. This information is crucial for its unambiguous identification, handling, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 2090582-08-2 | [1] |

| Molecular Formula | C₉H₈ClN₃ | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CNC1=NC(Cl)=C2C=CC=CC2=N1 | [1] |

| InChI Key | WPDFEKVRRCHOQE-UHFFFAOYSA-N | [1] |

Note: Experimental physicochemical properties such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature and would require experimental determination.

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached through the regioselective nucleophilic aromatic substitution (SNAr) of a readily available precursor, 2,4-dichloroquinazoline. This method is well-documented for its efficiency in producing 4-aminoquinazoline derivatives.[2] The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position, a phenomenon that governs the regioselectivity of the reaction.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the disconnection of the C-N bond at the 2-position, leading back to a key intermediate, 2-amino-4-chloroquinazoline, which can be further derived from 2,4-dichloroquinazoline.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a general and effective method for the synthesis of this compound from 2,4-dichloroquinazoline and methylamine.

Materials and Reagents:

-

2,4-Dichloroquinazoline

-

Methylamine (e.g., 40% in water or 2M in THF)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroquinazoline (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Nucleophilic Addition: Cool the mixture in an ice bath (0 °C). Slowly add methylamine (1.0 to 1.2 equivalents) to the stirred solution. The controlled addition is crucial to manage the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,4-dichloroquinazoline) is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validating System:

-

TLC Monitoring: The disappearance of the 2,4-dichloroquinazoline spot and the appearance of a new, more polar product spot validates the progress of the reaction.

-

Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a signal corresponding to the N-methyl group in the NMR spectra and the correct molecular ion peak in the mass spectrum will confirm the successful synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline core is a well-established pharmacophore in numerous FDA-approved drugs, particularly in oncology.[3] The strategic placement of a chloro group at the 4-position and a methylamino group at the 2-position makes this compound a valuable building block for the synthesis of diverse libraries of compounds for screening against various biological targets.

Versatile Synthetic Intermediate

The chlorine atom at the C4 position serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, reaction with various amines can lead to the synthesis of 2,4-diaminoquinazoline derivatives, a class of compounds known for their diverse biological activities.

Potential as a Kinase Inhibitor Scaffold

Many clinically successful kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[3] this compound provides a direct precursor to novel analogues of these inhibitors. The N-methyl group at the 2-position can influence the molecule's conformation and interaction with the ATP-binding pocket of kinases, potentially leading to improved potency or selectivity.

Caption: Application of the core scaffold in developing kinase inhibitors.

Exploration of Other Therapeutic Areas

The versatility of the quinazoline scaffold extends beyond oncology. Derivatives have shown promise as anti-inflammatory, antimicrobial, and antiviral agents. The unique electronic and steric properties imparted by the chloro and N-methyl groups in this compound make it an attractive starting point for the development of novel therapeutic agents in these and other disease areas.

Conclusion and Future Directions

This compound represents a strategically important molecule for researchers and scientists in the field of drug discovery. Its straightforward synthesis from readily available starting materials, combined with the versatility of the quinazoline scaffold, provides a robust platform for the generation of novel and diverse chemical libraries. While the full biological potential of this specific compound is yet to be extensively explored, its structural features suggest significant promise, particularly in the development of next-generation kinase inhibitors. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives, leveraging the reactive chlorine at the 4-position to explore new chemical space and uncover novel therapeutic opportunities. The detailed technical information provided in this guide serves as a solid foundation for these future endeavors.

References

-

Nishimura, R. H. V., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2336–2345. [Link]

-

PubChem. 2-(Chloromethyl)-4-methylquinazoline. [Link]

-

Mohamed, S. K., et al. (2011). N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3253. [Link]

-

Zhou, Z., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. [Link]

-

de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8343. [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-chloro-N-methylquinazolin-2-amine

Abstract

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties, with solubility and stability being paramount. This guide provides an in-depth technical framework for assessing the aqueous solubility and chemical stability of 4-chloro-N-methylquinazolin-2-amine, a representative substituted quinazoline. We will detail field-proven experimental protocols, explain the causality behind methodological choices, and provide templates for data presentation and interpretation, tailored for researchers, chemists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Subject Molecule

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern drug discovery.[2] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] this compound (C₉H₈ClN₃) is a specific derivative that serves as a valuable intermediate or a potential active pharmaceutical ingredient (API). Its structure features key functional groups that dictate its physicochemical behavior:

-

Quinazoline Core: A bicyclic aromatic system that contributes to the molecule's overall lipophilicity and planarity.

-

4-Chloro Group: An electron-withdrawing group at a position highly susceptible to nucleophilic substitution, a critical factor in its stability.[2]

-

2-(N-methylamino) Group: A basic nitrogen-containing group that can be protonated, significantly influencing pH-dependent solubility.

A comprehensive evaluation of this molecule's solubility and stability is not merely a characterization step; it is a critical predictive tool for its formulation potential, bioavailability, and shelf-life.

Aqueous Solubility Assessment: From High-Throughput Screening to Definitive Measurement

Aqueous solubility is a master variable that governs a drug's absorption and distribution. Poor solubility is a leading cause of failure in drug development. Therefore, a multi-tiered approach to its assessment is essential.

The Rationale Behind Solubility Measurement

The goal is to determine the maximum concentration of this compound that can be dissolved in an aqueous medium at a given temperature and pH. This value directly impacts the design of oral formulations, intravenous solutions, and informs the potential for precipitation in vivo. We typically measure two types of solubility:

-

Kinetic Solubility: A high-throughput measurement of how readily a compound dissolves from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility of potentially amorphous or metastable forms and is invaluable for early-stage screening.

-

Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is the "gold standard" measurement required for regulatory filings and late-stage development.[4]

Experimental Protocol: Kinetic Solubility Determination

This assay is designed for speed and is foundational for ranking compounds in early discovery.

Causality: The use of a DMSO stock solution is a standard in high-throughput screening (HTS) environments. The protocol aims to rapidly assess solubility under physiologically relevant pH conditions by shocking the dissolved compound into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense 1.5 µL of the 10 mM stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for equilibration and potential precipitation.

-

Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) or filter it using a 96-well filter plate to separate any undissolved precipitate from the supernatant.

-

Quantification: Transfer the clear supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared in the same 1% DMSO/PBS matrix.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is resource-intensive but provides the definitive solubility value.[4]

Causality: This protocol ensures that the system reaches true equilibrium. By adding an excess of solid compound, we create a saturated solution. Sampling over an extended period confirms that the concentration of the dissolved compound has reached a stable plateau, representing the thermodynamic solubility of the most stable solid form.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 6.8, or 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (e.g., acetonitrile/water) to prevent precipitation upon standing.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS method to determine the concentration.

-

Confirmation of Equilibrium: It is best practice to take samples at multiple time points (e.g., 24h and 48h) to ensure the measured concentration is stable and equilibrium has been reached.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly. A pH-solubility profile is particularly insightful for compounds with ionizable groups.

| Parameter | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | PBS, pH 7.4 | 25 | [Example Value: 45.2] | [Example Value: 233] |

| Thermodynamic | 0.1 M HCl, pH 1.2 | 37 | [Example Value: 250.7] | [Example Value: 1292] |

| Thermodynamic | Acetate, pH 4.5 | 37 | [Example Value: 98.4] | [Example Value: 507] |

| Thermodynamic | Phosphate, pH 6.8 | 37 | [Example Value: 35.1] | [Example Value: 181] |

| Thermodynamic | Phosphate, pH 7.4 | 37 | [Example Value: 33.8] | [Example Value: 174] |

| Table 1: Example Solubility Data Summary for this compound. |

The expected trend is higher solubility at low pH due to the protonation of the basic nitrogen atoms on the quinazoline ring system.

Chemical Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is fundamental to ensuring its quality, safety, and efficacy over time. Forced degradation, or stress testing, is an essential study that deliberately exposes the API to harsh conditions to identify likely degradation pathways and products.[5][6] This information is critical for developing stability-indicating analytical methods, identifying appropriate storage conditions, and understanding potential liabilities.[5]

The Rationale of Stress Testing

The objective of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[6] This level of degradation is sufficient to produce and detect the primary degradation products for characterization without being obscured by secondary or tertiary degradants. These studies are mandated by regulatory bodies like the ICH.[5]

Protocol: Comprehensive Forced Degradation Study

This protocol outlines the standard stress conditions as recommended by ICH guideline Q1A.[5][7] A stability-indicating HPLC method is a prerequisite for this analysis.

Causality: Each condition mimics a potential real-world stressor. Acid/base hydrolysis simulates exposure to different pH environments (e.g., in the GI tract or in unbuffered formulations). Oxidation simulates exposure to atmospheric oxygen or peroxide residues in excipients. Heat and light test for thermal and photolytic degradation during manufacturing and storage.[7][8]

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat the stock solution at 80°C.

-

Thermal Degradation (Solid): Store the solid API in an oven at 80°C. Periodically dissolve a sample for analysis.

-

Photostability: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[5] Run a dark control in parallel.

-

-

Time Points: Collect samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to find a time point with ~10% degradation.

-

Quenching: For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively, to halt the degradation reaction before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA or LC-MS method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.

Data Presentation and Interpretation

Summarize the findings to quickly identify the molecule's key liabilities.

| Stress Condition | Parameters | Time (h) | % Degradation | Degradation Products Observed (LC-MS m/z) |

| Acid Hydrolysis | 0.1 M HCl | 24 | [Example: 15.2%] | [Example: m/z 176.2 (M-Cl+OH)] |

| Base Hydrolysis | 0.1 M NaOH | 8 | [Example: 8.5%] | [Example: m/z 176.2 (M-Cl+OH)] |

| Oxidation | 3% H₂O₂ | 48 | [Example: 4.1%] | [Example: m/z 210.1 (N-oxide)] |

| Thermal (Solution) | 80 °C | 48 | [Example: <2%] | [Not significant] |

| Photostability | ICH Q1B | - | [Example: <1%] | [Not significant] |

| Table 2: Example Forced Degradation Summary for this compound. |

For this compound, the C4-Cl bond is an anticipated site of lability, particularly to hydrolysis, which would replace the chlorine with a hydroxyl group, forming the corresponding quinazolinone.[2]

Conclusion and Forward Look

This guide has outlined a robust, field-tested strategy for the comprehensive assessment of the solubility and stability of this compound. By employing both kinetic and thermodynamic solubility assays, researchers can gain a clear picture of the molecule's dissolution behavior. The structured forced degradation study provides critical insights into its intrinsic liabilities, guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a robust, specific analytical method for quality control. The data generated from these protocols are foundational for advancing any quinazoline-based compound through the drug development pipeline.

References

-

J. Chen, H. Wang, Y. Wang, T. Ruan, Quinazoline derivatives: synthesis and bioactivities, PMC, [Link]

-

P. Patel, S. Serajuddin, A. S. Rawat, STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS, CIBTech, [Link]

-

A. R. S. Leão, T. C. B. Paixão, F. S. de Andrade, et al., Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents, PMC, [Link]

-

S. S. Shalmashi, Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes, Oriental Journal of Chemistry, [Link]

-

M. Veerapandian, M. Marimuthu, P. Ilangovan, et al., Analytical and biological characterization of quinazoline semicarbazone derivatives, ResearchGate, [Link]

-

S. T. G. C. M. College, S. M. A. Ali, Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives, ResearchGate, [Link]

-

Wikipedia, Quinazoline, Wikipedia, [Link]

-

PubChem, 2-(Chloromethyl)-4-methylquinazoline, PubChem, [Link]

-

S. Paul, S. K. Roy, B. Das, et al., Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique, ResearchGate, [Link]

-

G. Militaru, B. G. Militaru, G. L. Radu, Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria, ResearchGate, [Link]

-

A. Tejwani, Forced Degradation Studies, MedCrave online, [Link]

-

K. S. Kumar, G. S. Mary, Y. R. Kumar, et al., SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING, TSI Journals, [Link]

-

Z. Liu, H. Wang, Z. Li, et al., A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds, MDPI, [Link]

-

IOP Conference Series: Earth and Environmental Science, Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, IOP Publishing, [Link]

-

Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline, [Link]

-

ACD/Labs, What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing, ACD/Labs, [Link]

-

S. Sardari, M. Ghavami, M. Gholamian, et al., Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents, NIH, [Link]

-

ResearchGate, Synthesis of 4-chloroquinazolines (C) with starting and intermediate..., ResearchGate, [Link]

-

D. N. Venkatesh, S. D. S. Kumar, Forced Degradation – A Review, Biomedical Journal of Scientific & Technical Research, [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. cibtech.org [cibtech.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. biomedres.us [biomedres.us]

A Strategic Guide to Unveiling the Therapeutic Targets of 4-chloro-N-methylquinazolin-2-amine

A Whitepaper for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, particularly in oncology. This guide addresses the novel compound, 4-chloro-N-methylquinazolin-2-amine, a molecule of significant therapeutic potential yet uncharacterized biological targets. As direct information is limited, this document, written from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We will detail a logical workflow encompassing in silico prediction, robust biochemical and cellular validation assays, and unbiased proteomic approaches. This whitepaper serves as a technical roadmap for researchers aiming to deorphanize novel quinazoline derivatives and unlock their full therapeutic potential.

Introduction: The Quinazoline Scaffold and the Opportunity

Quinazoline derivatives have proven to be exceptionally versatile frameworks for drug design. Their rigid, bicyclic structure provides a stable platform for introducing diverse functional groups, enabling precise tuning of pharmacological activity. A significant subset of these compounds, the 4-anilinoquinazolines, have been successfully developed as potent and selective protein kinase inhibitors, including EGFR and VEGFR inhibitors like gefitinib and vandetanib.[1][2][3][4] The 2-aminoquinazoline core, present in our subject compound, is also a known pharmacophore, with derivatives showing activity against targets like PI3K.[5][6]

This compound represents an intriguing starting point for a target discovery campaign. Its structure suggests potential interactions with ATP-binding sites common to many enzyme families, especially kinases. However, without empirical data, this remains a hypothesis. This guide provides the strategic and technical framework to move from hypothesis to validated target.

Part I: Hypothesis Generation - An In Silico Approach

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can generate a ranked list of plausible biological targets, guiding our initial investigations.

Rationale: By comparing the structure of this compound to databases of compounds with known biological targets, we can prioritize protein families that are most likely to interact with our molecule. This predictive approach, focusing on structural and pharmacophoric similarity, is a cost-effective method to narrow the vast search space of the human proteome.

Workflow for In Silico Target Prediction

The logical flow of this initial phase is to start broad and progressively refine our predictions.

Caption: In silico workflow for generating target hypotheses.

Hypothetical Target Prioritization

Based on the known activities of the broader quinazoline class, a virtual screen would likely prioritize protein kinases.[2][7][8][9] Other enzyme classes, such as PI3K, HDACs, and PARP, which have also been targeted by quinazoline derivatives, should be included in the screening panel.[3][10][11]

| Putative Target Class | Rationale for Inclusion | Example Targets for Docking | Hypothetical Docking Score (Lower is Better) |

| Tyrosine Kinases | High prevalence of quinazolines as TKIs (e.g., EGFR, VEGFR).[1][3][4] | EGFR, VEGFR2, PDGFRβ, c-Src | -9.5 |

| Serine/Threonine Kinases | Known inhibitors in the quinazoline class; key cancer pathways.[7] | PI3Kα, Akt1, mTOR, CDK2 | -8.8 |

| Histone Deacetylases (HDACs) | Some quinazoline scaffolds show HDAC inhibitory activity.[10] | HDAC1, HDAC6 | -7.5 |

| PARP Enzymes | Quinazolinone derivatives have been identified as PARP inhibitors.[3] | PARP-1 | -7.2 |

Table 1: Hypothetical output from an in silico screening campaign, prioritizing targets for experimental validation.

Part II: Target Validation - A Phased Experimental Approach

With a prioritized list of putative targets, the next critical phase is to confirm these predictions through rigorous, multi-tiered experimentation. The goal is to demonstrate direct physical binding and subsequent functional modulation in a biologically relevant context.

Workflow for Experimental Target Validation

This workflow ensures a logical progression from broad screening to specific, high-confidence validation.

Caption: Phased experimental workflow for target validation.

Phase 1: Broad Biochemical Screening

Expertise & Rationale: The most efficient way to test our primary hypothesis—that our compound is a kinase inhibitor—is to screen it against a large, representative panel of purified kinases. This unbiased biochemical screen provides a broad view of the compound's selectivity and potency against hundreds of kinases simultaneously.[12][13][14][15][16] This is far superior to testing targets one-by-one, as it can reveal unexpected activities and potential off-target effects early in the process.

Protocol: Kinome Panel Screening (Activity-Based)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Screening Concentration: Provide the compound to a specialized CRO (e.g., Eurofins Discovery, Pharmaron) for an initial screen at a single high concentration (e.g., 10 µM) against their full kinase panel (typically >400 kinases).[13][14]

-

Assay Principle: The service will utilize an activity-based assay (e.g., radiometric [³³P]-ATP filter binding or luminescence-based like ADP-Glo) to measure the ability of the compound to inhibit the enzymatic activity of each kinase.

-

Data Analysis: Results are typically reported as Percent Inhibition relative to a DMSO control. A common threshold for a "hit" is >50% or >75% inhibition.

-

Follow-up: For initial hits, perform 10-point dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each kinase of interest.

Phase 2: Confirming Intracellular Target Engagement

Trustworthiness Rationale: A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify that the compound physically binds to its intended target in an intact cellular environment.[17][18][19][20][21] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18][20]

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

-

Cell Culture: Grow a relevant human cell line (e.g., A549 lung cancer cells, known for EGFR expression) to ~80% confluency.

-

Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC50) or DMSO (vehicle control) for 1-2 hours.

-

Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

-

Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using a specific antibody against the primary target protein identified in the kinome screen.

-

Data Analysis: Quantify the band intensity at each temperature for both treated and control samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.[20]

| Validation Stage | Parameter Measured | Hypothetical Result for Target "Kinase X" | Interpretation |

| Phase 1: Kinome Screen | IC50 | 85 nM | Potent biochemical inhibition. |

| Phase 2: CETSA | Thermal Shift (ΔTm) | + 4.5 °C at 1 µM | Confirmed target engagement in intact cells. |

| Phase 3: SPR | Binding Affinity (Kd) | 120 nM | Direct, high-affinity physical binding. |

| Phase 4: Western Blot | p-Substrate Reduction | 78% reduction at 1 µM | Functional inhibition of the kinase in cells. |

Table 2: Example of a successful validation cascade for a hypothetical primary target, "Kinase X".

Part III: Unbiased Approaches for De-novo Target Discovery

If the hypothesis-driven approach fails to yield a high-confidence target, or if the compound's cellular phenotype cannot be explained by the identified targets, unbiased methods are required. These techniques survey the proteome broadly to find binding partners without prior assumptions.[22][23][24]

Comparative Overview of Unbiased Methods

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography-Mass Spectrometry | Compound is immobilized on a resin to "pull down" binding proteins from a cell lysate for identification by MS.[22][25][26][27][28][29][30] | Directly identifies binding partners. | Requires chemical modification of the compound; risk of steric hindrance; can identify non-specific binders. |

| CRISPR/Cas9 Genetic Screening | Identifies genes that, when knocked out, cause resistance or hypersensitivity to the compound, implying the gene product is in the target pathway.[31][32][33][34][35] | Identifies functionally relevant targets and pathways in an unbiased manner. | Does not prove direct binding; can be complex to deconvolute hits. |

Unbiased Discovery Workflow

This diagram illustrates the decision-making process for employing unbiased techniques.

Caption: Strategy for unbiased target identification.

Protocol: Affinity Chromatography Coupled to Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., polyethylene glycol) at a position determined by SAR studies to be non-essential for activity. Covalently attach this probe to a solid support (e.g., agarose beads).[22][24]

-

Lysate Incubation: Incubate the compound-coupled beads with a native cell lysate. As a negative control, incubate lysate with beads that have not been coupled or are coupled with an inactive analog.

-

Competitive Elution: To distinguish specific from non-specific binders, perform a parallel incubation where free this compound is added in excess to compete for binding sites.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS). Proteins that are present in the main experiment but absent or reduced in the control and competition experiments are considered high-confidence binding partners.[26]

Conclusion

The journey to identify the therapeutic targets of a novel compound like this compound is a systematic process of elimination and confirmation. By initiating with a computationally-guided hypothesis, we can efficiently focus our experimental resources. This hypothesis must then be rigorously tested through a cascade of biochemical and cellular assays, moving from broad screening to definitive proof of intracellular target engagement and functional modulation. Should this directed approach prove insufficient, powerful unbiased techniques like affinity proteomics and CRISPR screening provide a comprehensive safety net to uncover novel mechanisms of action. This structured, multi-faceted strategy maximizes the probability of successfully deorphanizing this promising quinazoline derivative and paving the way for its future development as a potential therapeutic agent.

References

-

Shi, J., Wang, E., Milazzo, J.P., Wang, Z., Kinney, J.B., & Vakoc, C.R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661-667. [Link]

-

Bavera, G., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]

-

Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5894. [Link]

-

Tabana, Y.M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 707. [Link]

-

Wang, G., et al. (2022). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics, 12(7), 3329-3344. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support.[Link]

-

Tabana, Y.M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.[Link]

-

Sun, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 1. [Link]

-

Mohammadi, M., et al. (1998). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry, 41(17), 3065-3072. [Link]

-

Tomaszewski, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 766005. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. [Link]

-

Ta, H.T.M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4444. [Link]

-

Asquith, C.R.M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161. [Link]

-

Hennequin, L.F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

-

Al-Suhaimi, K.S., et al. (2021). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate.[Link]

-

Singh, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 639-653. [Link]

-

Sharma, G., & Sharma, A. R. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. In CRISPR-Cas9 System (pp. 1-20). Jenny Stanford Publishing. [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Scientific.[Link]

-

Ewida, M.A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40240-40246. [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron.[Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace.[Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs.[Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.[Link]

-

Wang, G., et al. (2022). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. PubMed.[Link]

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.[Link]

-

Wang, S., et al. (2022). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Oncology, 12, 976316. [Link]

-

Mohammadi, M., et al. (1998). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry, 41(17), 3065–3072. [Link]

-

Kumar, A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(102), 100021-100051. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

de Moraes, M.C.B., & Cass, Q.B. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35). [Link]

-

Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1852-1864. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Johnson, R.L., & Sun, Y. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(s3), 14-22. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

-

Ye, W., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(15), 9883-9889. [Link]

-

Zhang, Q., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(13), 5595-5615. [Link]

-

Kim, D., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4274. [Link]

-

Tomaszewski, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 766005. [Link]

-

Chhipa, A.S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 15(4), 434. [Link]

-

El-Sayed, N.F., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 30(1), 57-73. [Link]

-

da Silva, I.M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2232-2242. [Link]

-

El-Naggar, M., et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 10(52), 31211-31227. [Link]

-

Al-Ostath, A., et al. (2025). Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl). ResearchGate.[Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroquinazolin-4-amine. PubChem.[Link]

Sources

- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arabjchem.org [arabjchem.org]

- 12. assayquant.com [assayquant.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. pharmaron.com [pharmaron.com]

- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. technologynetworks.com [technologynetworks.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. news-medical.net [news-medical.net]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 28. brjac.com.br [brjac.com.br]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 32. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]

- 33. researchgate.net [researchgate.net]

- 34. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]

Quinazoline-Based Kinase Inhibitors: A Technical Guide to Drug Discovery and Development

This in-depth technical guide provides a comprehensive overview of quinazoline-based kinase inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of their design, mechanism of action, and clinical applications, moving beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and the logic of inhibitor development.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The quinazoline nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry for the development of potent and selective kinase inhibitors.[2][3] Its structural features allow it to mimic the purine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[4] This inherent affinity has been exploited to develop a multitude of clinically successful drugs, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families of tyrosine kinases.[5][6][7]

The success of the quinazoline core lies in its versatility for chemical modification at several key positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The most critical interactions for kinase inhibition typically involve hydrogen bonds formed between the N1 and N3 atoms of the quinazoline ring and the hinge region of the kinase domain.[3] Substitutions at the C4, C6, and C7 positions are instrumental in establishing further interactions with the enzyme's active site and allosteric pockets, thereby dictating the inhibitor's overall profile.[1][8]

Mechanism of Action: From Reversible to Irreversible Inhibition

The evolution of quinazoline-based kinase inhibitors is a compelling story of medicinal chemistry ingenuity in response to clinical challenges, primarily the development of drug resistance. This has led to the development of distinct generations of inhibitors with different mechanisms of action.

First-Generation Reversible Inhibitors

The first wave of quinazoline-based kinase inhibitors, including gefitinib and erlotinib, are reversible, ATP-competitive inhibitors.[1][4] They form hydrogen bonds with the hinge region of the kinase and occupy the hydrophobic pocket of the ATP-binding site.[3] These inhibitors are particularly effective against activating mutations in EGFR, such as the L858R point mutation and exon 19 deletions, which are common in non-small cell lung cancer (NSCLC).[5][9]

Experimental Workflow: In Vitro Kinase Inhibition Assay

A crucial step in the development of kinase inhibitors is to determine their potency against the target kinase. This is typically achieved through an in vitro kinase inhibition assay.

Second-Generation Irreversible Inhibitors

The clinical efficacy of first-generation inhibitors is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation in EGFR.[9] This mutation sterically hinders the binding of reversible inhibitors. To overcome this, second-generation inhibitors like afatinib and dacomitinib were developed.[3][10] These compounds feature a reactive acrylamide group (a "warhead") at the C6 or C7 position of the quinazoline ring. This group forms a covalent bond with a cysteine residue (Cys797 in EGFR) in the active site, leading to irreversible inhibition.[5]

Third-Generation Mutant-Selective Inhibitors

While effective against the T790M mutation, second-generation inhibitors also potently inhibit wild-type (WT) EGFR, leading to significant side effects such as skin rash and diarrhea.[9] The third generation of inhibitors, exemplified by osimertinib (which has a pyrimidine core but follows similar design principles), was engineered to selectively target the T790M mutant while sparing WT EGFR. This is achieved by exploiting subtle conformational differences between the mutant and wild-type enzymes.[5]

Structure-Activity Relationships (SAR): Tailoring the Quinazoline Core

The potency and selectivity of quinazoline-based inhibitors are exquisitely dependent on the nature and position of substituents on the quinazoline ring. Understanding these structure-activity relationships is paramount for rational drug design.

The C4-Anilino Moiety

The 4-anilino substitution is a cornerstone of many quinazoline-based EGFR inhibitors.[3][6] This group occupies a hydrophobic pocket adjacent to the hinge region. Modifications to the aniline ring can significantly impact potency and selectivity. For instance, small, electron-withdrawing groups at the meta-position can enhance activity.[11]

C6 and C7 Substitutions

The C6 and C7 positions are crucial for introducing functionalities that can interact with the solvent-exposed region of the ATP-binding pocket. These positions are often decorated with solubilizing groups, such as methoxy or morpholino moieties, to improve pharmacokinetic properties.[3] As mentioned earlier, the introduction of an acrylamide group at these positions is the hallmark of irreversible inhibitors.[10]

General Structure-Activity Relationship of Quinazoline Kinase Inhibitors

// This is a conceptual representation as direct connections to a placeholder image are not feasible in DOT. // The text boxes describe the importance of different parts of the quinazoline scaffold. } caption { label = "Key SAR points on the quinazoline scaffold."; fontname = "Arial"; fontsize = 10; }

Approved Quinazoline-Based Kinase Inhibitors

The clinical success of the quinazoline scaffold is evident in the number of FDA-approved drugs for cancer therapy.

| Drug Name | Target(s) | Generation | Key Features |

| Gefitinib | EGFR | First | Reversible inhibitor of activating EGFR mutations.[4][12] |

| Erlotinib | EGFR | First | Reversible inhibitor used in NSCLC and pancreatic cancer.[3][12] |

| Lapatinib | EGFR, HER2 | First | Dual inhibitor for HER2-positive breast cancer.[3][4] |

| Vandetanib | VEGFR, EGFR, RET | First | Multi-targeted inhibitor for medullary thyroid cancer.[3][13] |

| Afatinib | EGFR, HER2 | Second | Irreversible inhibitor for EGFR-mutant NSCLC.[1][10] |

| Dacomitinib | EGFR, HER2 | Second | Irreversible pan-HER inhibitor.[3][14] |

The Rise of Multi-Targeted and Dual Inhibitors

Cancer is a complex disease often driven by multiple aberrant signaling pathways. This has spurred the development of multi-targeted kinase inhibitors that can simultaneously block several key oncogenic drivers.[6][13] The quinazoline scaffold has proven to be an excellent platform for designing such agents. For instance, vandetanib inhibits not only EGFR but also VEGFR and RET kinases, providing a broader anti-tumor effect.[13]

More recently, there has been a focus on developing dual inhibitors that target distinct but complementary pathways. A notable example is the design of quinazoline-based compounds that inhibit both EGFR and VEGFR, thereby targeting both tumor cell proliferation and angiogenesis.[6]

Signaling Pathways Targeted by Quinazoline Inhibitors

Overcoming Resistance: The Next Frontier

Despite the success of targeted therapies, drug resistance remains a major clinical hurdle. For quinazoline-based EGFR inhibitors, resistance can arise from secondary mutations in the EGFR kinase domain, amplification of alternative signaling pathways (e.g., MET), or histological transformation.[5][9]

Current research efforts are focused on several strategies to combat resistance:

-

Fourth-Generation Inhibitors: Designing inhibitors that can overcome resistance mutations to third-generation drugs, such as the C797S mutation.[3]

-

Combination Therapies: Combining quinazoline-based inhibitors with other targeted agents or chemotherapy to attack tumors through multiple mechanisms.

-

Allosteric Inhibitors: Developing inhibitors that bind to sites on the kinase other than the ATP-binding pocket, which may be less susceptible to resistance mutations.[3]

Synthetic Methodologies: Building the Quinazoline Core

The efficient synthesis of the quinazoline scaffold is crucial for the exploration of novel analogs. Several synthetic routes have been established, with the most common starting from anthranilic acid derivatives.

General Synthetic Scheme for 4-Anilinoquinazolines

A common synthetic route involves the following key steps:

-

Cyclization: Reaction of an anthranilic acid derivative with formamide or a similar one-carbon source to form the quinazolinone core.

-

Chlorination: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

-

Nucleophilic Substitution: Reaction of the 4-chloroquinazoline with a substituted aniline to yield the final 4-anilinoquinazoline product.

Future Perspectives

The field of quinazoline-based kinase inhibitors continues to be a vibrant area of research. Future directions will likely focus on:

-

Enhanced Selectivity: Designing inhibitors with improved selectivity to minimize off-target effects and associated toxicities.

-

Targeting Novel Kinases: Expanding the application of the quinazoline scaffold to inhibit other clinically relevant kinases beyond EGFR and VEGFR.

-

PROTACs and Molecular Glues: Utilizing the quinazoline scaffold as a warhead for targeted protein degraders (PROTACs) to eliminate pathogenic kinases rather than just inhibiting them.

-

Personalized Medicine: Developing companion diagnostics to identify patient populations most likely to benefit from specific quinazoline-based inhibitors.

The quinazoline scaffold has undeniably earned its status as a cornerstone of modern targeted cancer therapy. Its versatility and proven clinical utility ensure that it will remain a focus of drug discovery and development efforts for years to come.

References